molecular formula C18H13NOS B2953191 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-38-4

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2953191
CAS No.: 338780-38-4
M. Wt: 291.37
InChI Key: PVPRODNISMKCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Phenoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound featuring a fused thiophene-pyrrole core (thieno[2,3-c]pyrrole) substituted at the 5-position with a 4-phenoxyphenyl group. This structure combines aromatic and heteroaromatic moieties, which may confer unique electronic, physicochemical, and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenoxyphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)19-12-14-10-11-21-18(14)13-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPRODNISMKCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C4C=CSC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .

Scientific Research Applications

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Substituent Variations at the 5-Position of Thieno[2,3-c]pyrrole

Compound Name Substituent at 5-Position Key Properties/Applications Reference
5-Phenyl-5H-thieno[2,3-c]pyrrole Phenyl Synthetic precursor; potential semiconductor applications
5-Cyclohexyl-5H-thieno[2,3-c]pyrrole Cyclohexyl Increased lipophilicity; unconfirmed bioactivity
5-Isopropyl-5H-thieno[2,3-c]pyrrole Isopropyl Intermediate in organic synthesis
This compound 4-Phenoxyphenyl Enhanced aromaticity; potential pharmacological activity (inferred) N/A

Key Observations :

  • Substituent Size and Electronic Effects: The 4-phenoxyphenyl group introduces steric bulk and extended π-conjugation compared to phenyl or alkyl substituents. This may enhance intermolecular interactions in semiconductor materials or improve binding affinity in biological targets .
  • The phenoxyphenyl group balances lipophilicity with aromatic solubility .

Comparison with Thieno[2,3-d]pyrimidinones

Table 2: Thieno[2,3-d]pyrimidinone Derivatives

Compound Name Substituents Biological Activity Reference
5-(4-Chlorophenyl)-3-(2,5-dimethylpyrrolyl)-2-methylthieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, 2,5-dimethylpyrrolyl Unspecified bioactivity; structural analog for kinase inhibition
5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one Phenyl Potential scaffold for anticancer agents

Key Observations :

  • Core Heterocycle: Replacing the pyrrole ring with a pyrimidinone introduces hydrogen-bonding sites, which are critical for interactions with biological targets like kinases or enzymes .
  • Halogen Effects : Chlorophenyl substituents (e.g., in and ) are associated with enhanced anticancer and antibacterial activities, suggesting that electron-withdrawing groups may improve bioactivity .

Biological Activity

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its interactions with various biological targets, including receptor binding, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thienopyrrole family, characterized by a thieno[2,3-c]pyrrole core structure. The synthesis of such compounds typically involves multi-step organic reactions, often employing techniques such as cyclization and functional group transformations. Specific synthetic routes for derivatives of thienopyrroles have been documented, showcasing their versatility in medicinal chemistry .

1. Receptor Binding and Neuropharmacology

Research indicates that thienopyrroles can serve as bioisosteres for indole derivatives, showing significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. For instance, compounds similar to this compound have demonstrated agonistic activity at this receptor, which is implicated in mood regulation and anxiety disorders . The structure-activity relationship (SAR) studies suggest that modifications to the aromatic systems can significantly influence receptor affinity and selectivity.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thienopyrrole derivatives. For example, certain derivatives have shown potent inhibitory effects against Staphylococcus aureus topoisomerase IV, with IC50 values in the low microgram per milliliter range . This suggests that this compound may possess similar antibacterial potential, warranting further investigation.

3. Antihyperglycemic Effects

A series of pyrrole derivatives have been evaluated for their antihyperglycemic activity. Some compounds demonstrated efficacy comparable to established antihyperglycemic agents like Glimepiride . While specific data on this compound is limited, its structural analogs suggest a potential role in glucose metabolism modulation.

Case Studies

Several case studies have explored the biological activities of thienopyrroles:

  • Case Study 1 : A study evaluated the pharmacological effects of a thienopyrrole derivative in an animal model of anxiety. The compound exhibited anxiolytic-like effects in behavioral assays, correlating with increased serotonin receptor activation .
  • Case Study 2 : Another investigation focused on the antibacterial efficacy of thienopyrroles against resistant strains of bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of thienopyrrole derivatives:

Activity Target IC50/Binding Affinity Reference
Serotonin Agonism5-HT1A ReceptorHigh affinity
AntibacterialS. aureus Topoisomerase IVIC50 = 0.012 μg/mL
AntihyperglycemicGlucose MetabolismComparable to Glimepiride

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole, and how can its purity be optimized?

  • Methodology : Utilize palladium-catalyzed annulation reactions, as demonstrated for structurally related pyrrolo[2,3-c]quinolines . Key steps include:

  • Condensation of brominated precursors (e.g., 4-bromoquinolin-3-amine) with acetaldehyde.
  • Selective methylation to stabilize the thieno-pyrrole backbone.
    • Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and heterocyclic carbons (δ 110–150 ppm) to verify substitution patterns .
  • FTIR : Identify C–N stretching (~1350 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 348.12) with <2 ppm error .

Q. What are the primary applications of this compound in material science?

  • Organic Semiconductors : Its thieno-pyrrole core enables π-conjugation, making it suitable for bulk heterojunction solar cells. Blending with electron-deficient molecules (e.g., PCBM) enhances charge separation .
  • Device Integration : Optimize film morphology via spin-coating and thermal annealing (e.g., 150°C for 10 min) to achieve bicontinuous networks for charge transport .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Calculations : Model HOMO/LUMO levels (e.g., HOMO ≈ −5.2 eV, LUMO ≈ −3.1 eV) to assess bandgap alignment with acceptors like PCBM .
  • Charge Mobility : Simulate intermolecular π-π stacking distances (<3.5 Å) using crystal structure data to estimate hole mobility (>10⁻³ cm²/V·s) .

Q. What strategies improve the compound’s bioactivity as a kinase inhibitor?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-phenoxyphenyl moiety to enhance binding to lck kinase .
  • Heterocycle Modification : Replace thieno-pyrrole with pyrrolo[2,3-d]pyrimidine to increase selectivity (IC₅₀ < 10 nM) .
    • In Silico Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu284) .

Q. How do structural defects in thin films affect photovoltaic performance?

  • Morphological Analysis : Use AFM to quantify surface roughness (<2 nm RMS) and correlate with device efficiency losses .
  • Trap-State Density : Characterize via space-charge-limited current (SCLC) measurements; optimize annealing conditions to reduce traps (<10¹⁶ cm⁻³) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Reaction Optimization : Transition from batch to flow chemistry for Pd-catalyzed steps (residence time ~30 min, T = 80°C) .
  • Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) to monitor intermediate purity during continuous synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.